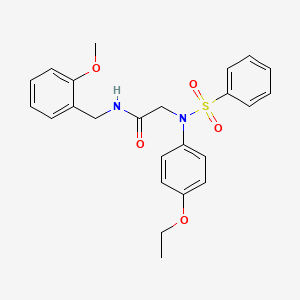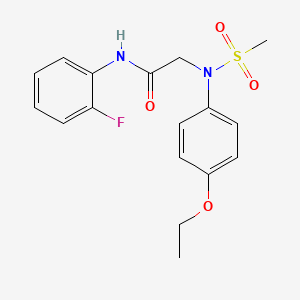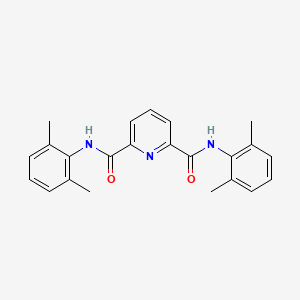![molecular formula C23H31N3O2 B3436356 N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436356.png)
N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide
Descripción general
Descripción
N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide, commonly known as CPEC, is a compound that has gained attention in the scientific community due to its potential applications in biomedical research. CPEC belongs to the family of bis-amides, which are known for their ability to interact with DNA and RNA molecules.
Aplicaciones Científicas De Investigación
CPEC has been studied for its potential applications in biomedical research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. CPEC has also been studied for its ability to interact with DNA and RNA molecules, which could lead to the development of new drugs that target these molecules. Additionally, CPEC has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of CPEC is not fully understood, but it is believed to involve the interaction of the compound with DNA and RNA molecules. CPEC has been shown to bind to DNA and RNA, which could lead to the inhibition of transcription and translation processes. Additionally, CPEC has been shown to induce apoptosis in cancer cells, which could be due to its ability to disrupt the DNA repair mechanisms of these cells.
Biochemical and Physiological Effects:
CPEC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have antioxidant properties. Additionally, CPEC has been shown to have low toxicity in vitro, which suggests that it could be a safe compound for use in biomedical research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPEC is its ability to interact with DNA and RNA molecules, which could lead to the development of new drugs that target these molecules. Additionally, CPEC has been shown to have low toxicity in vitro, which suggests that it could be a safe compound for use in biomedical research. However, one of the limitations of CPEC is its low solubility in water, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPEC. One direction is to further explore its anticancer properties and its ability to induce apoptosis in cancer cells. Additionally, the interaction of CPEC with DNA and RNA molecules could be further studied to develop new drugs that target these molecules. Another direction is to explore the antioxidant properties of CPEC and its potential use in the treatment of oxidative stress-related diseases. Finally, the solubility of CPEC could be improved to expand its use in biomedical research.
Propiedades
IUPAC Name |
2-N,5-N-bis[2-(cyclohexen-1-yl)ethyl]pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-22(24-15-13-18-7-3-1-4-8-18)20-11-12-21(26-17-20)23(28)25-16-14-19-9-5-2-6-10-19/h7,9,11-12,17H,1-6,8,10,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBADNKRNFYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN=C(C=C2)C(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(aminocarbonyl)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3436298.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B3436303.png)


![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B3436345.png)
![2-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B3436348.png)

![N,N'-bis[2-(3-chlorophenyl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436365.png)


![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3436387.png)